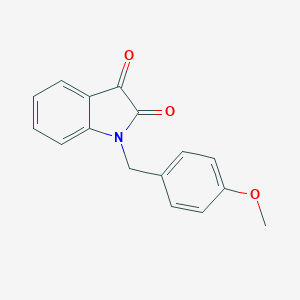
1-(4-methoxybenzyl)-1H-indole-2,3-dione
Übersicht
Beschreibung
The compound “1-(4-methoxybenzyl)-1H-indole-2,3-dione” is likely to be an indole derivative. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. In this case, the indole is substituted at the 1-position with a 4-methoxybenzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole core, followed by functionalization at the 1-position with the 4-methoxybenzyl group. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would consist of an indole core with a 4-methoxybenzyl group attached at the 1-position. The presence of the methoxy group could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
As an indole derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of indoles is primarily influenced by the electron-rich pyrrole ring, which can undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxy group could potentially increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis of 5H-Benzo[b]carbazole-6,11-diones : This compound has been utilized in the synthesis of various derivatives like 5H-benzo[b]carbazole-6,11-diones, indicating its role in complex organic synthesis processes (Miki, Tsuzaki, & Matsukida, 2002).
- Structural Analysis : Studies such as the analysis of 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione provide insights into the molecular structure and interactions of this compound, which is crucial for understanding its chemical behavior (Wu, Zheng, Cao, & Xiao, 2011).
Chemical Transformations and Synthesis
- Antitumor Activity : The compound has been used to develop new indole derivatives containing pyrazoles with potential antitumor activity. It serves as a key intermediate in these syntheses, indicating its importance in medicinal chemistry (Farghaly, 2010).
- Elaboration in Complex Synthesis : It has been used in regioselective Diels-Alder reactions for the elaboration of the A-ring of the kinamycins, showcasing its versatility in organic synthesis (Weeratunga, Prasad, Dilley, Taylor, & Dmitrienko, 1990).
- Synthesis of Ellipticine : This compound plays a key role in the synthesis of ellipticine, an important compound in pharmacology (Miki, Hachiken, & Yanase, 2001).
Photolytic Behaviour and Sensing Capabilities
- Photolytic Behaviour Study : Research on the photolytic behavior of 1H-indole-2,3-dione derivatives, such as 1-(4-methoxybenzyl)-1H-indole-2,3-dione, is essential for understanding their stability and potential applications in industries like pharmaceuticals and cosmetics (Dimitrijević, Cvetković, Radovanovic, Nikolić, & Radovanović, 2016).
- Selective Chemosensors for Fe3+ Ions : The compound has been identified as having potential as a chemosensor for Fe3+ ions due to its selective detection capabilities, which is significant for analytical chemistry applications (Fahmi, Kurniawan, Yuliati, & Lintang, 2019).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
A structurally similar compound, 1-(7-chloroquinolin-4-yl)-n-(4-methoxybenzyl)-5-methyl-1h-1,2,3-triazole-4-carboxamide (qtc-4-meobne), is known to have affinity with β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These are considered promising targets for the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
The similar compound qtc-4-meobne is known to interact with its targets, leading to the prevention of amyloid beta (aβ) formation through the downregulation of app and bace levels in appswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The similar compound qtc-4-meobne is known to influence in vivo neurogenesis, oxidative and inflammatory pathways .
Result of Action
The similar compound qtc-4-meobne is known to prevent amyloid beta (aβ) formation and reduce the levels of phosphorylated forms of tau .
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)15(18)16(17)19/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWAONYGMZFGDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxybenzyl)-1H-indole-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(4-Chloro-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B366998.png)
![1-Benzenesulfonyl-4-benzo[1,3]dioxol-5-ylmethyl-piperazine](/img/structure/B367004.png)
![3-[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B367009.png)
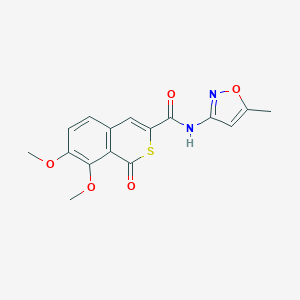
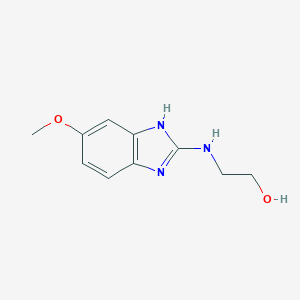
![{1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367038.png)
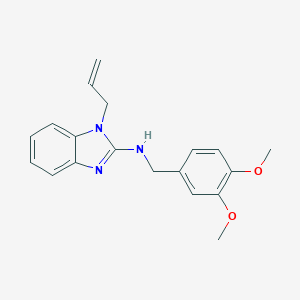

![Di(tert-butyl) 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367053.png)
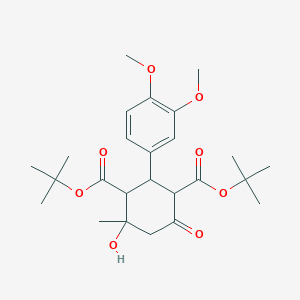
![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B367058.png)
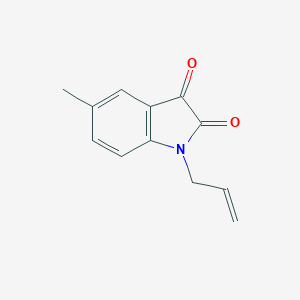
![(1S,2R,6R,8S,9R)-N-(2-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B367078.png)